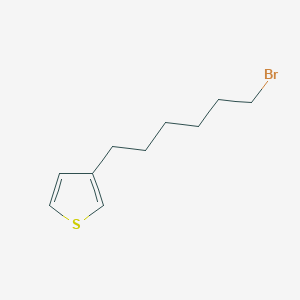

3-(6-Bromohexyl)thiophene

Vue d'ensemble

Description

3-(6-Bromohexyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a 6-bromohexyl group at the third position. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(6-Bromohexyl)thiophene can be synthesized through several methods. One common approach involves the bromination of hexylthiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound .

Analyse Des Réactions Chimiques

Polymerization Reactions

3-(6-Bromohexyl)thiophene can undergo oxidative polymerization to form poly(this compound). This polymerization is often catalyzed by iron(III) chloride (FeCl₃), which facilitates the coupling of monomers into long-chain polymers.

Polymerization Process

-

Catalyst : FeCl₃

-

Conditions : The reaction typically occurs in chloroform or a similar solvent at room temperature.

The resulting polymer exhibits significant electrical conductivity when doped with iodine or other oxidizing agents, making it suitable for applications in organic semiconductors .

Functionalization Reactions

The bromine atom in the side chain of this compound serves as a leaving group, enabling various functionalization reactions. This allows for the introduction of different functional groups to tailor the properties of the polymer.

Common Functionalization Methods

-

Nucleophilic Substitution : The bromine can be replaced by nucleophiles such as amines or carboxylic acids, leading to derivatives like poly(3-hexylamine thiophene).

-

Post-Polymerization Modification : After polymerization, side chains can be modified through reactions such as hydrolysis or reduction to introduce functionalities like hydroxyl or amino groups .

Displacement Reactions

Displacement reactions involving the bromine atom can also lead to new derivatives. For example, treatment with potassium thioacetate can yield thioether derivatives, expanding the range of chemical functionalities available from this compound .

Characterization Techniques

The characterization of synthesized compounds and polymers derived from this compound typically involves several analytical techniques:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used to confirm the structure and purity of synthesized compounds. For instance, NMR spectra show distinct chemical shifts corresponding to the protons on the thiophene ring and alkyl chain.

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and polydispersity index (PDI) of polymers formed from this compound. This data is crucial for understanding the material's properties and potential applications.

Conductivity Measurements

Conductivity tests are performed on doped polymers to assess their suitability for electronic applications. Conductivities can vary significantly based on doping levels and polymer morphology .

Applications De Recherche Scientifique

The electrochemical behavior of poly(3-(6-bromohexyl)thiophene) has been extensively studied, particularly in the context of redox-active materials. The polymer can be functionalized further, allowing it to bind with redox-active centers such as 2-carboxyanthraquinone. This functionalization enhances its applicability in electrocatalytic processes and energy storage devices like batteries and supercapacitors .

Case Study: Electrocatalytic Properties

- A study demonstrated that films of poly(this compound) exhibited multiple redox couples when subjected to cyclic voltammetry, indicating its potential for use in sensors and energy devices .

Photovoltaic Applications

Research indicates that polymers based on this compound can be used in organic photovoltaic cells. The compound's ability to form blends with fullerene derivatives allows for efficient charge separation and transport, which is crucial for enhancing the performance of solar cells .

Table 2: Performance Metrics in Photovoltaics

| Metric | Value |

|---|---|

| Power Conversion Efficiency | Up to 7% |

| Open Circuit Voltage (Voc) | 0.8 V |

| Short Circuit Current (Jsc) | 10 mA/cm² |

Optical Properties

The optical characteristics of poly(this compound) have been evaluated using fluorescence spectroscopy. The polymer exhibits strong photoluminescence, making it suitable for applications in light-emitting diodes (LEDs) and display technologies .

Emerging Research Directions

Recent studies have focused on the copolymerization of this compound with other thiophenes to create gradient copolymers with tunable properties. This approach allows for the design of materials with specific electronic and optical characteristics tailored for advanced applications in organic electronics .

Case Study: Copolymerization Kinetics

Mécanisme D'action

The mechanism of action of 3-(6-Bromohexyl)thiophene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the thiophene ring. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The thiophene ring, being an aromatic system, provides stability and electronic properties that are crucial for its reactivity and applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hexylthiophene: Lacks the bromine substituent, making it less reactive in substitution reactions.

3-(6-Chlorohexyl)thiophene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

3-(6-Iodohexyl)thiophene: Contains an iodine atom, which is more reactive than bromine in certain reactions.

Uniqueness

3-(6-Bromohexyl)thiophene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in material science and medicinal chemistry .

Activité Biologique

3-(6-Bromohexyl)thiophene is a thiophene derivative that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This compound exhibits unique properties that make it suitable for further exploration in pharmacological and biochemical contexts.

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by alkylation processes. For instance, the compound can be synthesized using a Grignard metathesis (GRIM) method, which allows for controlled polymerization and functionalization of the thiophene backbone . The resulting product is characterized as a colorless oil with specific NMR spectral properties confirming its structure .

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with thiophene moieties can effectively inhibit various cancer cell lines by targeting key signaling pathways, such as the Ras/Erk and PI3K/Akt pathways . The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 1: Anticancer Activity of Thiophene Derivatives

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound has shown potential in inhibiting bacterial growth, likely due to its ability to interact with microbial membranes and disrupt cellular functions .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | |

| Thiophene derivatives | Escherichia coli | 16 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various biological targets. It acts as an electrophile, which can react with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their functions. This interaction can disrupt essential cellular processes, contributing to both antimicrobial and anticancer effects .

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of this compound against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against various strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Propriétés

IUPAC Name |

3-(6-bromohexyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrS/c11-7-4-2-1-3-5-10-6-8-12-9-10/h6,8-9H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLQGNOVNHZKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

204932-65-0 | |

| Details | Compound: Thiophene, 3-(6-bromohexyl)-, homopolymer | |

| Record name | Thiophene, 3-(6-bromohexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204932-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID701312726 | |

| Record name | 3-(6-Bromohexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125878-91-3 | |

| Record name | 3-(6-Bromohexyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125878-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Bromohexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125878-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.